2-chloro-N-(3-ethoxyphenyl)acetamide 2-chloro-N-(3-ethoxyphenyl)acetamide m-Acetophenetidide, 2-chloro- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 17641-12-2
VCID: VC0534346
InChI: InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
SMILES: CCOC1=CC=CC(=C1)NC(=O)CCl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

2-chloro-N-(3-ethoxyphenyl)acetamide

CAS No.: 17641-12-2

Cat. No.: VC0534346

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-chloro-N-(3-ethoxyphenyl)acetamide - 17641-12-2

Specification

CAS No. 17641-12-2
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 2-chloro-N-(3-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Standard InChI Key JPMLSDRBYFMXLI-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)NC(=O)CCl
Canonical SMILES CCOC1=CC=CC(=C1)NC(=O)CCl
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound consists of a chloroacetamide group (–NH–CO–CH₂Cl) attached to a 3-ethoxyphenyl ring. The ethoxy substituent (–OCH₂CH₃) at the meta position introduces steric and electronic effects that influence reactivity. Key structural features include:

  • Chlorine atom: Enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions.

  • Amide group: Provides hydrogen-bonding capacity and planar geometry.

  • Ethoxy group: Increases lipophilicity compared to hydroxyl or methoxy analogs, potentially altering bioavailability .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₁₀H₁₂ClNO₂
Molecular weight (g/mol)213.66
LogP (octanol-water)~2.1 (estimated)
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors3 (amide O, ethoxy O, Cl)
Rotatable bonds4

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-chloro-N-(3-ethoxyphenyl)acetamide typically involves amide bond formation between 3-ethoxyaniline and chloroacetyl chloride. A standard protocol derived from analogous compounds is outlined below:

Procedure:

  • Dissolve 3-ethoxyaniline (1.0 equiv) in anhydrous acetonitrile under nitrogen.

  • Add triethylamine (1.2 equiv) as a base to scavenge HCl.

  • Slowly introduce chloroacetyl chloride (1.1 equiv) at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield: ~65–75% (estimated based on similar reactions).

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionEffect on Yield
SolventAcetonitrileHigher polarity improves reactivity
Temperature0°C → RTMinimizes side reactions
BaseTriethylamineEfficient HCl scavenging
Reaction time18 hoursBalances conversion/purity

Spectroscopic Characterization

Hypothetical spectral data, extrapolated from structural analogs :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.20 (s, 1H, NH)

    • δ 7.25–6.70 (m, 4H, aromatic)

    • δ 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

    • δ 3.95 (s, 2H, CH₂Cl)

    • δ 1.45 (t, J = 7.0 Hz, 3H, CH₃)

  • IR (KBr):

    • 3280 cm⁻¹ (N–H stretch)

    • 1665 cm⁻¹ (C=O stretch)

    • 1245 cm⁻¹ (C–O–C ether)

  • MS (ESI+): m/z 214.1 [M+H]⁺ (calculated: 213.66).

Reactivity and Functionalization

Nucleophilic Substitution

The α-chloro group undergoes substitution with nucleophiles (e.g., amines, thiols), enabling derivative synthesis:

R–NH2+ClCH2CONH–ArR–NH–CH2CONH–Ar+HCl\text{R–NH}_2 + \text{ClCH}_2\text{CONH–Ar} \rightarrow \text{R–NH–CH}_2\text{CONH–Ar} + \text{HCl}

Kinetics: Reactions proceed via an SN₂ mechanism, with rate dependence on nucleophile strength and solvent polarity.

Hydrolysis Pathways

Under acidic or basic conditions, hydrolysis yields:

  • Acidic (HCl, reflux): 3-ethoxyaniline + chloroacetic acid.

  • Basic (NaOH, 80°C): Sodium chloroacetate + 3-ethoxyaniline.

Hypothesized Biological Activity

While no direct studies exist, structurally related chloroacetamides exhibit:

  • Anticonvulsant effects: Modulation of GABAergic signaling.

  • Antimicrobial activity: Disruption of microbial cell membranes .

  • Enzyme inhibition: Binding to ATP-binding pockets in kinases.

Table 3: Predicted Pharmacokinetic Properties

PropertyValueMethod of Estimation
Water solubility1.2 mg/LSwissADME
Plasma protein binding~85%Analogy to acetamides
Half-life4–6 hoursHepatic metabolism models

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